

Role of N4-acetylcytidine in mRNA translation efficiency

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An In-depth Technical Guide to the Role of N4-acetylcytidine (ac4C) in mRNA Translation Efficiency

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N4-acetylcytidine (ac4C) is an evolutionarily conserved, post-transcriptional RNA modification that has emerged as a critical regulator of messenger RNA (mRNA) metabolism. Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), ac4C enhances both the stability and translation efficiency of target mRNAs.[1][2] This modification is dynamically regulated and has been implicated in numerous biological processes, from stem cell self-renewal to the progression of diseases like cancer.[3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying ac4C's function, detailed protocols for its detection, quantitative data on its impact on protein expression, and a review of the signaling pathways that govern its deposition.

The ac4C Modification and its Writer Enzyme, NAT10

N4-acetylcytidine is a chemical modification where an acetyl group is added to the N4 position of a cytidine base within an RNA molecule.[5] While first identified in non-coding RNAs like tRNA and rRNA in the 1960s and 70s, its presence and function in eukaryotic mRNA were only recently uncovered.[6][7]



The synthesis of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans and its homologs in other eukaryotes.[8][9] NAT10 utilizes acetyl-CoA to transfer the acetyl group onto cytidine residues within target RNA molecules.[9] This enzyme is highly expressed in various cancers and plays a pivotal role in processes requiring high translational output, such as cell proliferation and tumorigenesis.[3][10]

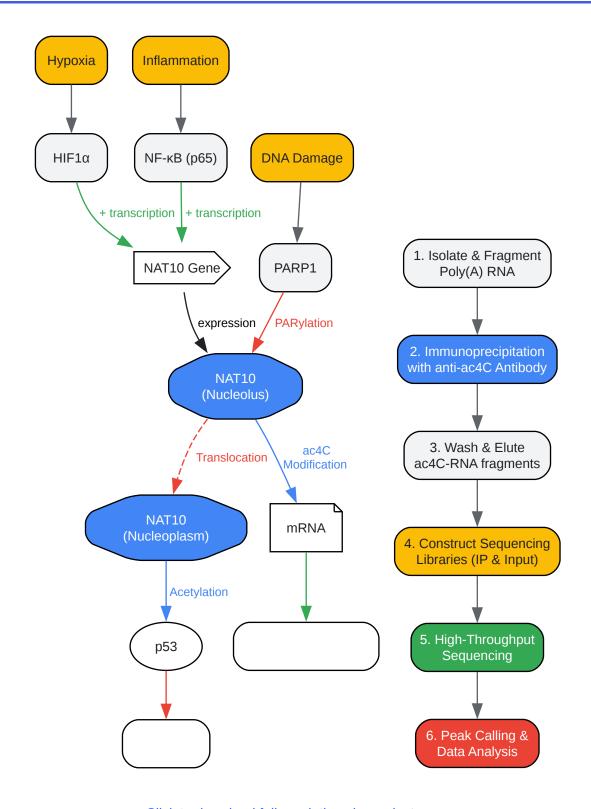
Mechanism of Action: How ac4C Enhances Translation

The ac4C modification enhances mRNA translation efficiency through a position-dependent mechanism. Its impact varies significantly depending on its location within the mRNA transcript.

- Coding Sequence (CDS) Modification: When located within the CDS, particularly at the
 wobble position of codons, ac4C promotes translational elongation.[1][2] It is thought to
 stabilize the codon-anticodon interaction, thereby increasing the accuracy and speed of the
 decoding process by the ribosome.[9][11] This leads to a direct increase in protein synthesis
 from the modified mRNA.
- 5' UTR Modification: In contrast, ac4C modification within the 5' untranslated region (5' UTR) has been shown to decrease translation initiation at the canonical start codon.[12] This suggests a more complex regulatory role where ac4C can modulate which proteins are synthesized by influencing the ribosome's entry and start-site selection.
- mRNA Stability: Beyond translation, NAT10-dependent acetylation also increases the half-life
 of target mRNAs.[2][11] This stabilization contributes to an overall increase in the pool of
 available transcripts for translation, further boosting protein output.

Below is a diagram illustrating the core mechanism of ac4C in promoting translation elongation.





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